Phenyl 2,4-dimethylpyridine-1(4H)-carboxylate
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Overview
Description
Phenyl 2,4-dimethylpyridine-1(4H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 2,4-dimethylpyridine-1(4H)-carboxylate typically involves the reaction of 2,4-dimethylpyridine with phenyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Phenyl 2,4-dimethylpyridine-1(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Phenyl 2,4-dimethylpyridine-1(4H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and inhibition. Its derivatives may serve as potential drug candidates.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of Phenyl 2,4-dimethylpyridine-1(4H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to a decrease in the production of specific metabolites. The compound’s structure allows it to interact with various pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Phenyl 2,4-dimethylpyridine-1(4H)-carboxylate can be compared with other pyridine derivatives, such as:
2,4-Dimethylpyridine: Lacks the phenyl ester group, making it less versatile in certain chemical reactions.
Phenylpyridine: Does not have the dimethyl groups, which can affect its reactivity and applications.
Pyridine-1-carboxylate: Lacks the phenyl and dimethyl groups, making it less specific in its interactions.
The unique combination of the phenyl, dimethyl, and carboxylate groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound in various fields of research.
Properties
CAS No. |
193687-01-3 |
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Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
phenyl 2,4-dimethyl-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-11-8-9-15(12(2)10-11)14(16)17-13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI Key |
NXEHKDPCZMQZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CN(C(=C1)C)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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